1,3-Bis(2-aminophenyl)urea

Catalog No.
S3729016
CAS No.
M.F
C13H14N4O
M. Wt
242.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2-aminophenyl)urea

Product Name

1,3-Bis(2-aminophenyl)urea

IUPAC Name

1,3-bis(2-aminophenyl)urea

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

InChI

InChI=1S/C13H14N4O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,14-15H2,(H2,16,17,18)

InChI Key

YREQWCBLUBNIOI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)NC2=CC=CC=C2N

Description

The exact mass of the compound N,N'-bis(2-aminophenyl)urea is 242.11676108 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(2-aminophenyl)urea is an organic compound with the molecular formula C13H14N4OC_{13}H_{14}N_{4}O. It is classified as a derivative of urea, featuring two phenyl groups that are substituted with amino groups attached to the nitrogen atoms of the urea moiety. The compound is characterized by its unique structure, which allows it to participate in various

  • Oxidation: The amino groups can be oxidized to form nitro derivatives.
  • Reduction: This compound can be reduced to yield corresponding amines.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may lead to nitro derivatives, while reduction can generate primary amines.

Research indicates that 1,3-Bis(2-aminophenyl)urea exhibits various biological activities. Its structure allows it to interact with specific molecular targets, influencing biochemical pathways. The compound has potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Studies have shown that it may possess anticancer properties and could serve as a building block for developing bioactive compounds .

Several methods are available for synthesizing 1,3-Bis(2-aminophenyl)urea:

  • Reaction of 2-Aminophenyl Isocyanate with 2-Aminophenylamine:
    • This method typically occurs in a solvent such as tetrahydrofuran under controlled temperature conditions. The product can be purified through recrystallization or other purification techniques.
  • Industrial Production:
    • In industrial settings, large-scale reactions are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification methods such as chromatography or distillation .

1,3-Bis(2-aminophenyl)urea has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.
  • Industry: It is utilized in producing advanced materials like polymers and resins due to its unique chemical properties.

Studies on the interaction of 1,3-Bis(2-aminophenyl)urea with biological systems have demonstrated its ability to bind to enzymes and receptors. This binding alters their activity, which can lead to significant changes in biochemical pathways. The compound's capacity to form hydrogen bonds and other interactions with biological molecules is crucial for its potential therapeutic applications .

Several compounds exhibit structural similarities to 1,3-Bis(2-aminophenyl)urea:

  • 1,3-Bis(4-aminophenyl)urea
  • 1,3-Bis(2-aminophenethyl)urea
  • 1,3-Bis(2-nitrophenyl)urea

Comparison

The uniqueness of 1,3-Bis(2-aminophenyl)urea lies in the positioning of the amino groups on the phenyl rings. This specific arrangement affects its reactivity and interaction with other molecules. For example:

  • Compared to 1,3-Bis(4-aminophenyl)urea, the 2-amino derivative may exhibit different chemical and biological properties due to the ortho positioning of the amino groups.
  • In contrast to 1,3-Bis(2-nitrophenyl)urea, which contains nitro groups at the ortho position, 1,3-Bis(2-aminophenyl)urea's amino groups confer distinct reactivity patterns that influence its applications in medicinal chemistry and materials science.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

242.11676108 g/mol

Monoisotopic Mass

242.11676108 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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